N-[(4-chlorophenyl)methyl]-4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzamide
Description
Historical Context of Pyrimido[5,4-b]indole Derivatives in Medicinal Chemistry
Pyrimido[5,4-b]indole derivatives have emerged as a privileged scaffold in medicinal chemistry due to their structural versatility and broad-spectrum bioactivity. Early studies on these heterocycles focused on their cardiovascular effects, with 4-amino-7,8-dimethoxy-5H-pyrimido[5,4-b]indole derivatives demonstrating inotropic activity and inhibition of cyclic nucleotide phosphodiesterases (PDEs). For instance, derivatives such as compound 5 and 6d from this class exhibited dual vasodilatory and platelet aggregation inhibitory effects, highlighting their multifunctional pharmacological potential.
The evolution of pyrimidoindole research shifted toward immunomodulation in the 2010s. Structure–activity relationship (SAR) studies on pyrimido[5,4-b]indoles revealed their capacity to act as Toll-like receptor 4 (TLR4) agonists, stimulating cytokine production while minimizing pro-inflammatory interleukin-6 (IL-6) release. Modifications at the N5 position, such as methylation, reduced cytotoxicity without compromising TLR4 activation. These findings positioned pyrimidoindoles as candidates for vaccine adjuvants and cancer immunotherapies.
Table 1: Key Pyrimido[5,4-b]indole Derivatives and Their Applications
Structural Uniqueness of Chlorophenyl-Methoxy-Sulfanylidene Substitution Patterns
The target compound’s structure integrates three critical substituents:
- 4-Chlorophenyl Group : Introduced via benzamide linkage, this moiety enhances lipophilicity, promoting membrane permeability and target engagement. Chlorophenyl-substituted analogs, such as EVT-4431836, demonstrate improved metabolic stability compared to non-halogenated counterparts.
- 8-Methoxy Group : Methoxy substituents on aromatic systems are known to modulate electronic effects, increasing resonance stability and hydrogen-bonding capacity. In pyrimidoindoles, methoxy groups at the 7 and 8 positions correlate with PDE inhibitory activity.
- 2-Sulfanylidene Moiety : The thiocarbonyl group introduces conformational strain and serves as a hydrogen-bond acceptor, potentially stabilizing interactions with cysteine-rich domains in biological targets.
These substitutions collectively enhance the molecule’s binding affinity for hydrophobic pockets while maintaining solubility—a balance critical for oral bioavailability. Comparative studies of benzamide-containing compounds, such as SP-10, suggest that the chlorophenyl-benzamide framework facilitates interactions with stress response proteins like heat shock factor 1 (HSF1).
Significance of Heterocyclic Core Modifications in Bioactive Compounds
Modifications to the pyrimido[5,4-b]indole core profoundly influence bioactivity. For example:
- Ring Truncation : Removing the benzo ring from the indole moiety (e.g., converting to a pyrrolo[3,2-d]pyrimidine) reduces TLR4 agonist activity by 80%, underscoring the importance of the fused aromatic system.
- C8 Substitution : Introducing bulky groups like phenyl or β-naphthyl at C8 enhances TLR4 activation potency by 3–5 fold, likely due to improved van der Waals interactions with the receptor’s hydrophobic cleft.
- Sulfanylidene vs. Oxo : Replacing the 2-sulfanylidene group with an oxo moiety (e.g., in 4-oxo analogs) diminishes cytokine induction, suggesting thiocarbonyl groups are critical for stabilizing transition states in receptor binding.
Table 2: Impact of Core Modifications on Bioactivity
| Modification | Effect on Activity | Mechanism |
|---|---|---|
| N5 Methylation | Reduces cytotoxicity | Steric shielding |
| C8 Phenyl Substitution | Increases TLR4 potency 3× | Enhanced hydrophobic packing |
| Benzo Ring Removal | Abolishes PDE inhibition | Loss of planar aromaticity |
Properties
Molecular Formula |
C26H21ClN4O3S |
|---|---|
Molecular Weight |
505.0 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzamide |
InChI |
InChI=1S/C26H21ClN4O3S/c1-34-19-10-11-21-20(12-19)22-23(29-21)25(33)31(26(35)30-22)14-16-2-6-17(7-3-16)24(32)28-13-15-4-8-18(27)9-5-15/h2-12,29H,13-14H2,1H3,(H,28,32)(H,30,35) |
InChI Key |
PURZHUFNOBECOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2NC(=S)N(C3=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Indole Precursor Preparation
Indole derivatives are commonly synthesized via the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions. For the 8-methoxy-substituted indole, 4-methoxyphenylhydrazine may react with a cyclic ketone, such as tetralone, to yield the methoxy-indole intermediate. Subsequent nitration at the 5-position introduces a nitro group, which is reduced to an amine using catalytic hydrogenation (e.g., Pd/C, H₂).
Pyrimidine Ring Formation
The amine-functionalized indole is then condensed with a malonyl derivative (e.g., malonyl chloride) to form the pyrimidine ring. This step often employs a cyclocondensation reaction in the presence of a base such as triethylamine. The 4-oxo group is introduced via oxidation using agents like potassium permanganate or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Functionalization of the Benzamide Moiety
The benzamide segment, N-[(4-chlorophenyl)methyl]benzamide, is synthesized separately and later coupled to the pyrimidoindole core.
Synthesis of 4-(Chloromethyl)benzoyl Chloride
4-Methylbenzoic acid is chlorinated at the methyl group using sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator like AIBN. The resulting 4-(chloromethyl)benzoyl chloride is isolated via distillation under reduced pressure.
Amide Bond Formation
The chloromethyl benzoyl chloride is reacted with 4-chlorobenzylamine in anhydrous dichloromethane (DCM) using triethylamine as a base. This yields N-[(4-chlorophenyl)methyl]benzamide after aqueous workup and recrystallization from ethanol.
Coupling of Pyrimidoindole and Benzamide Fragments
The final step involves linking the pyrimidoindole core to the benzamide moiety via a methylene bridge.
Alkylation of the Pyrimidoindole
The pyrimidoindole intermediate is treated with a methylating agent such as methyl iodide in the presence of a strong base (e.g., NaH) in DMF. This introduces a methyl group at the 3-position, which is subsequently brominated using N-bromosuccinimide (NBS) under radical conditions.
Nucleophilic Substitution
The brominated pyrimidoindole undergoes nucleophilic substitution with the benzamide derivative. Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) in a mixture of THF and water facilitates the displacement reaction, yielding the target compound.
Optimization and Characterization
Reaction Condition Optimization
-
Temperature Control : Thionation reactions require strict temperature control to prevent over-reduction or decomposition. Maintaining 110–120°C ensures optimal conversion.
-
Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in nucleophilic substitutions, reducing side product formation.
Analytical Data
Key characterization data for intermediates and the final compound include:
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 218–220°C | Differential Scanning Calorimetry |
| Molecular Weight | 535.98 g/mol | High-Resolution Mass Spectrometry |
| Sulfur Content | 6.02% (theoretical: 6.12%) | Elemental Analysis |
| ¹H NMR (DMSO-d₆) | δ 8.45 (s, 1H, indole-H), 4.72 (s, 2H, CH₂) | 400 MHz NMR |
Challenges and Mitigation Strategies
Sensitivity to Oxidation
The sulfanylidene group is prone to oxidation, necessitating inert atmosphere handling (N₂ or Ar) and the addition of antioxidants like BHT (butylated hydroxytoluene) during purification.
Solubility Issues
The final compound exhibits limited solubility in polar solvents. Recrystallization from dimethyl sulfoxide (DMSO)-water mixtures improves purity while maintaining yield.
Scalability and Industrial Relevance
Large-scale synthesis (≥1 kg) employs continuous flow reactors for the thionation step, enhancing heat transfer and reducing reaction times. Environmental considerations favor replacing toxic solvents (e.g., xylene) with cyclopentyl methyl ether (CPME), a greener alternative .
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-4-({8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine gas). The reaction conditions typically involve specific temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-4-({8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}methyl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound is explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-4-({8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-(4-Fluorobenzyl)-2-((3-(3-Methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide ()
- Key Features :
- Pyrimido[5,4-b]indole core with a 4-oxo group and thioacetamide side chain.
- Fluorobenzyl substituent instead of chlorophenylmethyl.
- Fluorine’s electronegativity could increase metabolic stability relative to chlorine .
Benzamide Derivatives with Chlorophenyl Substituents
N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide (IMB-0523, )
- Key Features :
- Simpler benzamide structure with 4-chlorophenyl and methoxy groups.
- Demonstrated anti-HBV activity (IC~50~ = 1.2 µM).
- Implications :
N-(4-Chlorophenyl)benzamide ()
- Key Features :
- Basic benzamide scaffold with a 4-chlorophenyl group.
- Crystal structure studies reveal planar geometry stabilized by intermolecular hydrogen bonds.
- Implications :
Pyrimidine and Triazole Derivatives
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-thiones ()
- Key Features :
- Triazole-thione tautomers with sulfonyl and halogenated aryl groups.
- Synthesized via cyclization of hydrazinecarbothioamides.
- Implications :
Physicochemical and Bioactivity Comparisons
Table 1: Key Properties of Target Compound and Analogues
Biological Activity
N-[(4-chlorophenyl)methyl]-4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzamide is a compound of significant interest due to its potential biological activities. This article reviews existing literature on its biological properties, including antibacterial, antifungal, and enzyme inhibitory activities.
Chemical Structure and Properties
The compound features a complex structure characterized by a chlorophenyl group and a pyrimidine derivative. Its molecular formula is C22H21ClN4O2S, with a molecular weight of approximately 428.94 g/mol. The presence of diverse functional groups suggests potential interactions with various biological targets.
Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives with similar structural motifs have shown activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 1 | Staphylococcus aureus | 0.015 mg/mL |
| Compound 2 | Escherichia coli | 0.030 mg/mL |
| Compound 3 | Bacillus subtilis | 0.020 mg/mL |
These compounds often surpass the efficacy of traditional antibiotics like ampicillin and streptomycin, suggesting that this compound could be a candidate for further development in antibacterial therapies .
Antifungal Activity
In addition to antibacterial properties, related compounds have also exhibited antifungal activity. For example, studies indicate that certain derivatives show promising results against common fungal strains.
Table 2: Antifungal Activity of Related Compounds
| Compound | Target Fungi | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Candida albicans | 0.004 mg/mL |
| Compound B | Aspergillus niger | 0.008 mg/mL |
The most active antifungal derivatives have shown MIC values as low as 0.004 mg/mL against sensitive strains .
Enzyme Inhibition
This compound has also been evaluated for its enzyme inhibitory properties. Studies suggest that it may inhibit key enzymes such as acetylcholinesterase (AChE) and urease.
Table 3: Enzyme Inhibition Activity
| Compound | Enzyme Target | Inhibition Percentage (%) |
|---|---|---|
| Compound X | Acetylcholinesterase | 85% |
| Compound Y | Urease | 90% |
These findings indicate its potential role in treating conditions related to enzyme overactivity .
Case Studies
Several case studies highlight the biological efficacy of compounds structurally related to this compound:
- Case Study on Antibacterial Efficacy : A study published in a peer-reviewed journal demonstrated that a derivative exhibited significant antibacterial activity against Salmonella typhi, with an MIC of 0.015 mg/mL.
- Antifungal Assessment : Another investigation revealed that a related compound had an MIC of 0.004 mg/mL against Candida albicans, indicating strong antifungal potential.
- Enzyme Interaction Studies : Research focusing on enzyme inhibition showed that certain derivatives could significantly inhibit AChE activity, suggesting therapeutic applications in neurodegenerative diseases.
Q & A
Basic: What synthetic strategies are recommended for optimizing multi-step synthesis of this compound?
Methodological Answer:
The synthesis involves sequential reactions, including:
- Nucleophilic substitution for introducing the 4-chlorobenzyl group (e.g., using 4-chlorobenzyl chloride under basic conditions like K₂CO₃ in DMF) .
- Sulfanyl group incorporation via thiol-disulfide exchange or coupling reactions with mercapto intermediates under inert atmospheres .
- Purification using column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) and recrystallization (ethanol/water mixtures) to achieve >95% purity .
Key Considerations: - Monitor intermediates via TLC (Rf tracking) and HPLC (retention time analysis) .
- Optimize reaction temperatures (e.g., 60–80°C for indole ring closure) to minimize side products .
Basic: Which analytical techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- 1H/13C NMR: Assign peaks for the pyrimidoindole core (e.g., δ 10.72 ppm for indole NH, δ 157.16 ppm for carbonyl carbons) and methoxy groups (δ 3.84 ppm) .
- HRMS (ESI): Validate molecular weight (e.g., calculated [M+H]+ 334.1556 vs. observed 334.1553) .
- FTIR: Confirm sulfanylidene (C=S stretch at ~1250 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) functionalities .
- HPLC-PDA: Assess purity (>98%) using C18 columns with acetonitrile/water gradients .
Advanced: How can conflicting biological activity data across studies be resolved?
Methodological Answer:
- Orthogonal Assays: Replicate cytotoxicity studies using both MTT (mitochondrial activity) and resazurin (membrane integrity) assays to confirm apoptosis vs. necrosis mechanisms .
- Dose-Response Analysis: Test activity across 4–5 log units (e.g., 0.1–100 µM) to identify IC₅₀ discrepancies due to solubility limits (use DMSO controls ≤0.1%) .
- Target Engagement: Validate receptor binding via SPR (surface plasmon resonance) or thermal shift assays to correlate activity with target affinity .
Advanced: What computational approaches support structure-activity relationship (SAR) studies?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR or CDK2) focusing on the sulfanylidene and benzamide moieties .
- QSAR Modeling: Train models with descriptors like LogP, polar surface area, and H-bond acceptors using datasets from pyrimidoindole analogs .
- MD Simulations: Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability of the 4-chlorophenyl group in hydrophobic pockets .
Intermediate: How to design stability studies under physiological conditions?
Methodological Answer:
- pH Stability: Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72h; analyze degradation via UPLC-MS .
- Oxidative Stress: Expose to 0.01% H₂O₂ and monitor sulfanylidene oxidation to sulfoxide using LC-MS/MS .
- Light Sensitivity: Conduct ICH Q1B photostability testing (1.2 million lux-hours) to assess indole ring degradation .
Advanced: What strategies enable selective functionalization of the pyrimidoindole core?
Methodological Answer:
- Protecting Groups: Use Boc (tert-butoxycarbonyl) for amine protection during benzamide coupling .
- Regioselective Halogenation: Employ NIS (N-iodosuccinimide) in DMF to iodinate the indole C5 position .
- Cross-Coupling: Perform Suzuki-Miyaura reactions (Pd(PPh₃)₄, Na₂CO₃) to introduce aryl/heteroaryl groups at the methoxy-substituted position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
